

Staining Suspension Cells with MitoTracker™ Red CMXRos: An Application Note and Protocol

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Compound of Interest

Compound Name: Mito Red

Cat. No.: B3182660

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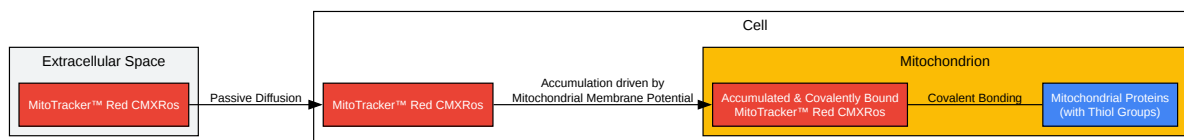
For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker™ Red CMXRos is a cell-permeant, red-fluorescent dye that selectively stains mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing the stain to be retained even after cell fixation and permeabilization.[1][2][3] This property makes it a valuable tool for assessing mitochondrial health and function, as well as for co-localization studies with other cellular markers. This document provides a detailed protocol for staining suspension cells with MitoTracker™ Red CMXRos, suitable for analysis by fluorescence microscopy and flow cytometry.

Mechanism of Action

MitoTracker™ Red CMXRos passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria, driven by the organelle's negative membrane potential.[3][4] Once inside the mitochondria, the dye's chloromethyl group reacts with thiol groups on mitochondrial proteins, forming covalent bonds. This ensures the dye is well-retained, even if the mitochondrial membrane potential is lost or if the cells undergo fixation and permeabilization for subsequent immunocytochemical analysis.



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Figure 1: Mechanism of MitoTracker™ Red CMXRos Staining.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for using MitoTracker™ Red CMXRos.

Parameter	Value	Reference
Stock Solution Concentration	1 mM in anhydrous DMSO	
Recommended Working Concentration	25 - 500 nM (optimization required)	
Typical Incubation Time	15 - 45 minutes at 37°C	
Excitation Maximum	~579 nm	
Emission Maximum	~599 nm	

Reagent	Storage Temperature	Stability
Lyophilized Powder	-20°C, desiccated, protected from light	At least 6-12 months
Reconstituted Stock Solution (1 mM in DMSO)	-20°C, in small aliquots, protected from light	Up to 2 weeks (avoid freeze-thaw cycles)

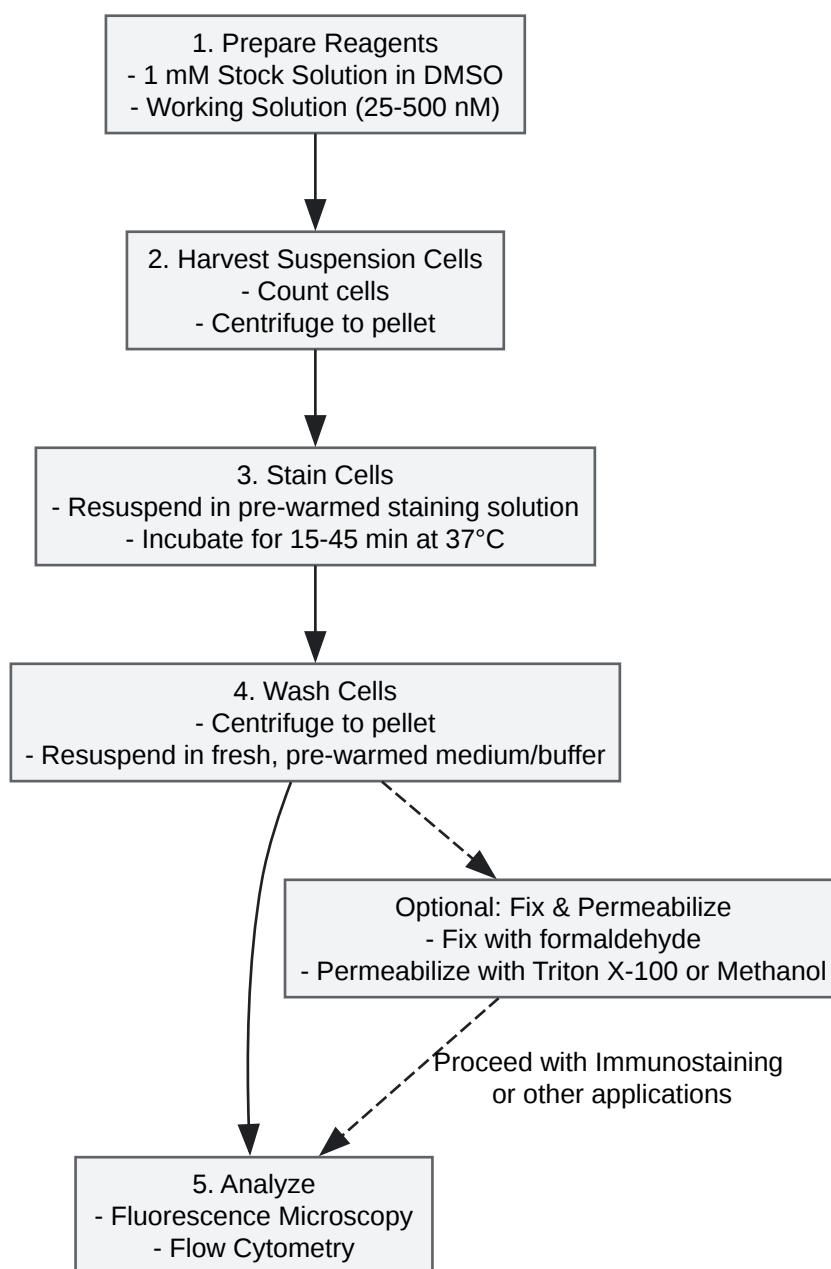
Experimental Protocol

This protocol is designed for staining suspension cells for subsequent analysis by fluorescence microscopy or flow cytometry.

Materials

- MitoTracker™ Red CMXRos (lyophilized powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Suspension cells in culture
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HBBS)
- Microcentrifuge tubes or conical tubes
- Centrifuge
- Incubator (37°C)
- (Optional) Fixative solution (e.g., 2-4% formaldehyde in PBS)
- (Optional) Permeabilization buffer (e.g., 0.2% Triton™ X-100 in PBS or ice-cold methanol)

Experimental Workflow



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Figure 2: Experimental workflow for staining suspension cells.

Step-by-Step Procedure

1. Reagent Preparation

a. 1 mM Stock Solution: Allow the vial of lyophilized MitoTracker™ Red CMXRos to warm to room temperature before opening. To create a 1 mM stock solution, reconstitute the 50 µg of

powder in 94.1 μL of high-quality, anhydrous DMSO. Mix well until fully dissolved. It is recommended to aliquot the stock solution into single-use volumes and store at -20°C , protected from light, for up to two weeks. Avoid repeated freeze-thaw cycles.

b. Working Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically in the range of 25-500 nM) in a pre-warmed (37°C) suitable buffer or growth medium. The optimal concentration is cell-type dependent and should be determined empirically. To minimize potential mitochondrial toxicity, it is advisable to use the lowest concentration that provides adequate signal.

2. Cell Preparation

a. Harvest the suspension cells from culture by centrifugation (e.g., 800 x g for 5 minutes).

b. Aspirate the supernatant.

3. Staining

a. Gently resuspend the cell pellet in the pre-warmed (37°C) MitoTracker™ Red CMXRos staining solution.

b. Incubate the cells for 15-45 minutes at 37°C , protected from light. The optimal incubation time may vary depending on the cell type.

4. Washing

a. After incubation, centrifuge the cells to form a pellet and carefully aspirate the staining solution.

b. Resuspend the cells in fresh, pre-warmed growth medium or buffer to remove any excess dye.

c. Repeat the wash step if high background fluorescence is observed.

5. Analysis

The stained cells are now ready for analysis by fluorescence microscopy or flow cytometry.

6. Optional: Fixation and Permeabilization

If subsequent immunostaining or other intracellular labeling is required, the cells can be fixed and permeabilized.

a. Fixation: After washing, resuspend the cells in a fixative solution (e.g., 2-4% formaldehyde in PBS) and incubate for 15 minutes at room temperature or 37°C.

b. Washing after Fixation: Centrifuge the cells, discard the fixative, and wash them several times with PBS.

c. Permeabilization: Resuspend the fixed cells in a permeabilization buffer, such as ice-cold methanol for 15 minutes at -20°C or 0.2% Triton™ X-100 in PBS for 10 minutes at room temperature.

d. Final Washes: Wash the cells with PBS to remove the permeabilization agent before proceeding with further staining protocols.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or Weak Signal	- Low dye concentration- Short incubation time- Loss of mitochondrial membrane potential	- Increase the working concentration of MitoTracker™ Red.- Increase the incubation time.- Use a positive control with healthy, actively respiring cells.
High Background Fluorescence	- High dye concentration- Insufficient washing	- Decrease the working concentration of the dye.- Increase the number of wash steps after staining.
Cell Death/Toxicity	- Dye concentration is too high- Prolonged incubation time	- Titrate the dye to the lowest effective concentration.- Reduce the incubation time.
Signal Lost After Fixation	- Improper fixation method	- Use an aldehyde-based fixative like formaldehyde. MitoTracker™ Red CMXRos is generally well-retained after fixation.

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